2-Bromo-5-fluoro-1,3-dimethylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZYXYRNXJSAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660311 | |
| Record name | 2-Bromo-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14659-58-6 | |
| Record name | 2-Bromo-5-fluoro-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14659-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-fluoro-1,3-dimethylbenzene | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-fluoro-1,3-dimethylbenzene
CAS Number: 14659-58-6
This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-1,3-dimethylbenzene, a halogenated aromatic compound with significant applications in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and potential applications.
Chemical and Physical Properties
This compound is a substituted benzene derivative featuring bromine and fluorine atoms, as well as two methyl groups. These functional groups impart specific physicochemical characteristics that make it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14659-58-6 | |
| Molecular Formula | C₈H₈BrF | [1] |
| Molecular Weight | 203.05 g/mol | [1] |
| IUPAC Name | This compound | |
| Boiling Point | 206.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.4±0.1 g/cm³ | [2] |
| Vapor Pressure | 0.3±0.4 mmHg at 25°C | [2] |
| Index of Refraction | 1.524 | [2] |
| LogP | 3.90 | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Sandmeyer Reaction
The synthesis involves the diazotization of 4-fluoro-3,5-dimethylaniline followed by a copper(I) bromide-mediated substitution.
Caption: Proposed synthesis of this compound via Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-fluoro-3,5-dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: 4-fluoro-3,5-dimethylaniline is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide is dissolved in hydrobromic acid. The cold diazonium salt solution is then added slowly to the CuBr solution. The mixture is allowed to warm to room temperature and then heated to facilitate the substitution reaction, which is typically accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or distillation to yield this compound.
Spectral Data
Table 2: Infrared (IR) Spectroscopy Data
| Parameter | Value |
| Technique | ATR-Neat |
| Instrument | Bruker Tensor 27 FT-IR |
| Source | Bio-Rad Laboratories, Inc. / Alfa Aesar, Thermo Fisher Scientific |
| Reference | PubChem CID: 2736298 |
The IR spectrum is expected to show characteristic peaks for C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.
Reactivity and Applications in Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine substituent. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.[6][7][8][9][10][11]
Suzuki-Miyaura Coupling
This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Caption: Generalized Suzuki-Miyaura coupling reaction workflow.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[9][10][11][12]
Caption: Generalized Heck reaction workflow.
Applications in Drug Discovery
Halogenated aromatic compounds are crucial scaffolds in medicinal chemistry. This compound serves as a key starting material for the synthesis of various biologically active molecules.
Building Block for Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[13][14][15][16] The synthesis of PROTACs often involves a modular approach where a linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. This compound can be incorporated into the linker or the target protein ligand, where the bromo- and fluoro-substituents can be exploited for further functionalization or to enhance pharmacological properties.
Caption: General workflow for the application of the core compound in PROTAC synthesis.
Relevance to ABBV-744
The BET bromodomain inhibitor ABBV-744 contains a 4-fluoro-2,6-dimethylphenoxy moiety.[17][18][19] While not directly synthesized from this compound, the structural similarity highlights the importance of this substitution pattern in the design of selective bromodomain inhibitors. The core structure of this compound can be considered a valuable starting point for the synthesis of analogues and derivatives targeting BET bromodomains.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Table 3: Hazard Statements
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable building block for the construction of complex molecules. Its application in the synthesis of protein degraders and its structural relevance to potent biological inhibitors like ABBV-744 underscore its importance for researchers and scientists in the field of drug discovery and development. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents and advanced materials.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:14659-58-6 | Chemsrc [chemsrc.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. mdpi.com [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABBV-744 | HIV Protease | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 18. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cellagentech.com [cellagentech.com]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic organic compound 2-Bromo-5-fluoro-1,3-dimethylbenzene. Intended for an audience of researchers, scientists, and professionals in drug development, this document compiles available data, outlines general experimental protocols for property determination, and presents a logical workflow for the synthesis and characterization of such a compound.
Core Physical and Chemical Properties
This compound, a halogenated derivative of xylene, is a compound of interest in synthetic organic chemistry, potentially serving as a building block in the creation of more complex molecules for pharmaceutical and materials science applications. The presence of bromine and fluorine substituents on the dimethylbenzene ring imparts specific reactivity and physical characteristics.
Data Presentation: Quantitative Properties
| Property | Value for this compound | Value for Isomer: 5-Bromo-2-fluoro-1,3-dimethylbenzene |
| CAS Number | 14659-58-6[1][2][3][4][5][6][7] | 99725-44-7 |
| Molecular Formula | C₈H₈BrF[1][2][6] | C₈H₈BrF |
| Molecular Weight | 203.05 g/mol [1][2] | 203.05 g/mol |
| Physical Form | Liquid[4] | Colorless to light orange to yellow clear liquid |
| Purity | 98%[4] | ≥ 97% (GC) |
| Density | Data not available | 1.45 g/cm³ |
| Boiling Point | Data not available | 89 °C at 17 mmHg |
| Melting Point | Data not available | Data not available |
| Refractive Index | Data not available | n20D 1.53 |
| XLogP3 | 4.2[6] | Data not available |
| SMILES | CC1=C(Br)C(C)=CC(F)=C1[6] | Cc1cc(Br)cc(C)c1F |
| InChI Key | SIZYXYRNXJSAON-UHFFFAOYSA-N[2][4] | ZXPHUVHMBKRRJF-UHFFFAOYSA-N |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard organic chemistry methodologies would be employed for their empirical determination.[8][9]
1. Determination of Boiling Point: The boiling point of a liquid sample can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser. A thermometer is placed at the vapor-liquid equilibrium point. The temperature at which the liquid actively boils and the temperature of the vapor remains constant is recorded as the boiling point at the given atmospheric pressure. For small sample sizes, micro-boiling point determination methods can be utilized.
2. Determination of Density: The density of a liquid compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is accurately measured at a specific temperature. The density is then calculated by dividing the mass by the volume.
3. Determination of Refractive Index: A refractometer is used to measure the refractive index of a liquid. A few drops of the sample are placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample. This is a temperature-dependent measurement.
4. Purity Determination by Gas Chromatography (GC): Gas chromatography is a common technique to assess the purity of a volatile compound. A small amount of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The resulting chromatogram indicates the relative amounts of different components, allowing for the calculation of the sample's purity.
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound such as this compound.
Caption: General workflow for the synthesis and characterization of an organic compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H8BrF | CID 44717723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:14659-58-6 | Chemsrc [chemsrc.com]
- 4. This compound | 14659-58-6 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. aablocks.com [aablocks.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis routes for 2-Bromo-5-fluoro-1,3-dimethylbenzene, a valuable halogenated aromatic compound with applications in medicinal chemistry and materials science. This document outlines the core synthetic strategies, presents detailed experimental protocols where available, and includes a summary of quantitative data to aid in reaction planning and optimization.
Core Synthesis Strategies
The synthesis of this compound (CAS No: 14659-58-6) can be approached through two principal synthetic routes: the direct electrophilic bromination of a fluorinated xylene precursor and a multi-step sequence involving a Sandmeyer reaction of a corresponding aniline. The choice of route may depend on the availability of starting materials, desired purity, and scalability.
Route 1: Electrophilic Bromination of 5-fluoro-m-xylene
The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution of 5-fluoro-m-xylene (1-fluoro-3,5-dimethylbenzene). In this reaction, a brominating agent is introduced to the aromatic ring. The fluorine atom is a deactivating ortho-, para-director, while the two methyl groups are activating ortho-, para-directors. The regioselectivity of the bromination will be influenced by the interplay of these electronic and steric effects, with the bromine atom preferentially adding to the position most activated and sterically accessible.
Route 2: Sandmeyer Reaction from 4-fluoro-2,6-dimethylaniline
An alternative strategy involves the diazotization of 4-fluoro-2,6-dimethylaniline, followed by a Sandmeyer reaction. This multi-step process begins with the formation of a diazonium salt from the aniline precursor using a nitrite source under acidic conditions. The resulting diazonium salt is then treated with a copper(I) bromide salt, which facilitates the replacement of the diazonium group with a bromine atom. While this route is less direct, it can offer high regioselectivity, as the position of the bromine atom is determined by the location of the amino group on the starting aniline.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not widely published in standard chemical literature. However, based on general principles of organic synthesis and procedures for analogous compounds, the following protocols are proposed.
Route 1: Electrophilic Bromination of 5-fluoro-m-xylene (Proposed Protocol)
This protocol is based on standard bromination procedures for activated aromatic compounds. Optimization of reaction conditions, particularly temperature and catalyst, may be required to maximize the yield of the desired isomer.
Materials:
-
5-fluoro-m-xylene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃) or other Lewis acid catalyst (optional)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution (if using Br₂)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-m-xylene in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
If using a catalyst, add a catalytic amount of anhydrous iron(III) bromide to the solution.
-
Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the cooled solution. If using liquid bromine, add it dropwise via a syringe or dropping funnel.
-
Maintain the reaction temperature at 0 °C and stir for a designated period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. If bromine was used, subsequently wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to isolate this compound.
Route 2: Sandmeyer Reaction from 4-fluoro-2,6-dimethylaniline (Proposed Protocol)
This protocol is based on established Sandmeyer reaction procedures.[1][2]
Materials:
-
4-fluoro-2,6-dimethylaniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
Step 2a: Diazotization
-
In a beaker or flask, prepare a solution of 4-fluoro-2,6-dimethylaniline in aqueous hydrobromic acid.
-
Cool the solution to below 5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring at this temperature for an additional 15-30 minutes. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper.
Step 2b: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrobromic acid.
-
Cool the copper(I) bromide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period (e.g., 30 minutes) to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash them with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to obtain pure this compound.
Quantitative Data
| Property | Value | Reference(s) |
| CAS Number | 14659-58-6 | [3][4][5][6] |
| Molecular Formula | C₈H₈BrF | [3][4] |
| Molecular Weight | 203.05 g/mol | [3][4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Purity | Typically ≥98% (commercial samples) | [4][5] |
Logical Workflow of Synthesis Routes
Caption: Synthetic pathways to this compound.
Conclusion
This technical guide has outlined the primary synthetic strategies for preparing this compound. While direct bromination of 5-fluoro-m-xylene appears to be the most straightforward approach, the Sandmeyer reaction of 4-fluoro-2,6-dimethylaniline offers a viable alternative with potentially higher regioselectivity. The provided experimental protocols, based on established chemical principles, serve as a foundation for laboratory synthesis. Further optimization and detailed reaction monitoring are recommended to achieve high yields and purity of the target compound. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this important building block.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Manufacturers of this compound, 98%, CAS 14659-58-6, B 3346, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 2-Bromo-5-fluoro-1,3-dimethylbenzene and Its Isomers for Researchers and Drug Development Professionals
This technical guide provides comprehensive structural information, physicochemical properties, and an overview of the isomers of 2-Bromo-5-fluoro-1,3-dimethylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document also outlines representative experimental protocols for the synthesis and analysis of the target compound and includes a visualization of its structural isomers.
Structural and Physicochemical Properties
This compound is a halogenated aromatic compound with the molecular formula C₈H₈BrF.[1][2] Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and two methyl groups. The precise arrangement of these substituents significantly influences the chemical and physical properties of the molecule.
Table 1: Core Structural and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14659-58-6 | [1][3] |
| Molecular Formula | C₈H₈BrF | [1][2][3] |
| Molecular Weight | 203.05 g/mol | [1][3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in organic solvents |
Isomers of Bromo-fluoro-dimethylbenzene
Several positional isomers of bromo-fluoro-dimethylbenzene exist, each with a unique substitution pattern on the benzene ring. These isomers exhibit distinct physical and chemical properties, which can be critical in various applications, including drug design and materials science.
Table 2: Structural Isomers of Bromo-fluoro-dimethylbenzene
| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Bromo-2-fluoro-3,4-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 1-Bromo-2-fluoro-3,5-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 1-Bromo-2-fluoro-4,5-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 1-Bromo-3-fluoro-2,4-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 1-Bromo-3-fluoro-2,5-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 1-Bromo-4-fluoro-2,3-dimethylbenzene | 52548-00-2 | C₈H₈BrF | 203.05 |
| 1-Bromo-4-fluoro-2,5-dimethylbenzene | 51760-04-4 | C₈H₈BrF | 203.05 |
| 2-Bromo-1-fluoro-3,4-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 2-Bromo-1-fluoro-3,5-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 2-Bromo-4-fluoro-1,3-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 4-Bromo-1-fluoro-2,3-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 4-Bromo-2-fluoro-1,3-dimethylbenzene | Not available | C₈H₈BrF | 203.05 |
| 5-Bromo-2-fluoro-1,3-dimethylbenzene | 99725-44-7 | C₈H₈BrF | 203.05 |
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between the parent 1,3-dimethylbenzene (m-xylene) and the target compound, highlighting the positional nomenclature.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 5-fluoro-1,3-dimethylbenzene.
Reaction Scheme:
5-fluoro-1,3-dimethylbenzene + Br₂ --(FeBr₃ catalyst)--> this compound + HBr
Materials:
-
5-fluoro-1,3-dimethylbenzene
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 5-fluoro-1,3-dimethylbenzene in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) bromide to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an equimolar amount of liquid bromine dissolved in a small amount of dichloromethane via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize any remaining acid and bromine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) as solvent
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve a small sample (5-10 mg) of the purified product in approximately 0.5 mL of deuterated chloroform in a clean NMR tube.
-
Add a drop of TMS as an internal standard.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the expected structure.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the synthesized compound and confirm its molecular weight.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)
-
Helium as the carrier gas
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Run a suitable temperature program for the GC oven to separate the components of the sample.
-
The mass spectrometer will detect and fragment the eluted compounds, providing a mass spectrum.
-
Analyze the chromatogram for the presence of a major peak corresponding to the product and any minor impurity peaks.
-
Analyze the mass spectrum of the major peak to confirm the molecular ion and fragmentation pattern consistent with this compound.
Conclusion
This technical guide provides essential information on this compound and its isomers, catering to the needs of researchers and professionals in drug development and chemical synthesis. The provided data and representative protocols offer a solid foundation for further research and application of this versatile chemical compound. The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science.
References
Spectroscopic Profile of 2-Bromo-5-fluoro-1,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-fluoro-1,3-dimethylbenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles and spectral data of analogous compounds. Additionally, detailed experimental protocols for acquiring such spectra are provided, alongside a visual workflow of the analytical process.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on empirical models and serve as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.1 - 7.3 | Doublet of doublets | J(H,F) ≈ 8-10 Hz, J(H,H) ≈ 2-3 Hz | Aromatic CH |
| ~ 2.4 | Singlet | - | 2 x CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 (d, J(C,F) ≈ 240-250 Hz) | C-F |
| ~ 135 - 140 | Aromatic C-CH₃ |
| ~ 120 - 130 | Aromatic CH |
| ~ 115 - 120 (d, J(C,F) ≈ 20-25 Hz) | Aromatic C-Br |
| ~ 20 - 25 | CH₃ |
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |
| 1250 - 1150 | Strong | C-F Stretch |
| 800 - 600 | Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 202/204 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 187/189 | Medium | [M-CH₃]⁺ |
| 123 | Medium | [M-Br]⁺ |
| 108 | Medium | [M-Br-CH₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample (liquid or solid).
-
Solvent for cleaning (e.g., isopropanol or acetone).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid sample (or a small amount of the solid sample) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the spectrum to identify the wavenumbers (cm⁻¹) of the absorption bands.
-
Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or acetone after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Mass Spectrometer (e.g., a Gas Chromatography-Mass Spectrometry (GC-MS) system).
-
Volatile solvent (e.g., dichloromethane or methanol).
-
This compound sample.
-
Vials and microsyringe.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column (a suitable column for aromatic compounds should be used).
-
The separated components enter the mass spectrometer.
-
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed for fragments containing a bromine atom.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to the Solubility of 2-Bromo-5-fluoro-1,3-dimethylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-fluoro-1,3-dimethylbenzene. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents. The provided protocols and data presentation formats are designed for ease of use and standardization in a laboratory setting.
Introduction to this compound
This compound (CAS No: 14659-58-6 or 99725-44-7, depending on the isomer) is a halogenated aromatic compound.[1] Its molecular structure, featuring bromine and fluorine atoms on a dimethylbenzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Understanding its solubility profile in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₈BrF[1] |
| Molecular Weight | 203.05 g/mol [1] |
| Appearance | Colorless to light orange/yellow clear liquid[2] |
| Physical State (at 20°C) | Liquid |
| Boiling Point | 89 °C at 17 mmHg[2] |
| Density | ~1.45 g/cm³[2] |
Solubility Data
As of the latest review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. The following table is provided as a standardized template for researchers to record their experimentally determined data. It is recommended to test solubility in a representative range of solvents, including polar protic, polar aprotic, and nonpolar options.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Solvent Class | Temperature (°C) | Solubility/Miscibility | Observations |
| e.g., Methanol | Polar Protic | 25 | ||
| e.g., Ethanol | Polar Protic | 25 | ||
| e.g., Isopropanol | Polar Protic | 25 | ||
| e.g., Water | Polar Protic | 25 | ||
| e.g., Acetone | Polar Aprotic | 25 | ||
| e.g., Acetonitrile | Polar Aprotic | 25 | ||
| e.g., Dimethylformamide (DMF) | Polar Aprotic | 25 | ||
| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| e.g., Dichloromethane (DCM) | Polar Aprotic | 25 | ||
| e.g., Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||
| e.g., Hexane | Nonpolar | 25 | ||
| e.g., Toluene | Nonpolar | 25 | ||
| e.g., Diethyl Ether | Nonpolar | 25 |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the solubility or miscibility of the liquid compound this compound in various organic solvents at a controlled temperature (e.g., 25°C).
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Glass vials or test tubes with caps
-
Calibrated micropipettes and standard pipettes
-
Vortex mixer
-
Analytical balance
-
Thermostatic water bath or incubator
-
Light source for observing clarity/phase separation
Experimental Workflow Diagram
References
An In-depth Technical Guide to 2-Bromo-5-fluoro-1,3-dimethylbenzene
This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-1,3-dimethylbenzene (CAS No: 14659-58-6), a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document details its physicochemical properties, commercial availability, and general synthetic considerations.
Physicochemical Properties
This compound is a substituted aromatic hydrocarbon containing bromine and fluorine atoms. These functional groups impart specific reactivity and properties that make it a valuable building block in the synthesis of more complex molecules.[1] The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 14659-58-6 | [2][3] |
| Molecular Formula | C₈H₈BrF | [2][3] |
| Molecular Weight | 203.05 g/mol | [2][3] |
| Density | 1.4±0.1 g/cm³ | [2] |
| Boiling Point | 206.0±35.0 °C at 760 mmHg | [2] |
| Flash Point | 81.1±20.8 °C | [2] |
| Physical Form | Liquid | |
| Purity | Typically ≥98% | [4] |
| InChI Key | SIZYXYRNXJSAON-UHFFFAOYSA-N | [3] |
Commercial Suppliers
This compound is available from various chemical suppliers. The table below lists several commercial sources. Note that a structurally similar compound, 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS: 99725-44-7), is also commercially available and may be relevant for certain applications.[5]
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | This compound | 14659-58-6 | Available in various quantities. |
| Chemsrc | This compound | 14659-58-6 | Provides product with associated MSDS and physical properties data.[2] |
| Synthonix Corporation | This compound | 14659-58-6 | Distributed via Sigma-Aldrich. |
| Cynor Laboratories | 5-Bromo-2-fluoro-1,3-dimethylbenzene | Not specified | Offers this and other chemical powders in various packaging sizes.[6] |
| Chem-Impex | 5-Bromo-2-fluoro-m-xylene | 99725-44-7 | Synonym: 5-Bromo-2-fluoro-1,3-dimethylbenzene.[5] |
| Various Chinese Manufacturers | 5-Bromo-2-fluoro-1,3-dimethylbenzene | 99725-44-7 | Available for bulk industrial volumes. |
Synthesis and Experimental Protocols
A generalized workflow for the synthesis of a halogenated aromatic compound is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:14659-58-6 | Chemsrc [chemsrc.com]
- 3. This compound | C8H8BrF | CID 44717723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cynorlaboratories.com [cynorlaboratories.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Formation of (5-Fluoro-2,4-dimethylphenyl)magnesium bromide from 2-Bromo-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of the Grignard reagent (5-Fluoro-2,4-dimethylphenyl)magnesium bromide from its corresponding aryl halide, 2-Bromo-5-fluoro-1,3-dimethylbenzene. The presence of the fluorine atom and methyl groups on the aromatic ring can influence the reactivity and stability of the Grignard reagent, making specific and controlled reaction conditions crucial for successful synthesis. This reagent is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for drug development.
Reaction and Mechanism
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide. In this case, this compound reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to yield (5-Fluoro-2,4-dimethylphenyl)magnesium bromide.
Reaction Scheme:
The reaction is initiated on the surface of the magnesium metal and is highly sensitive to the presence of water and oxygen, which can quench the Grignard reagent. Therefore, anhydrous conditions and an inert atmosphere are essential for a successful reaction.
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for the laboratory-scale synthesis of (5-Fluoro-2,4-dimethylphenyl)magnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Molecular Weight: 203.05 g/mol . Store under an inert atmosphere.[1] |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich | |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. |
| Iodine | Reagent grade | Various | Used as an activator for the magnesium. |
| 1,2-Dibromoethane | Reagent grade | Various | Optional activator. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | For quenching and work-up. |
| Standardized secondary butanol in xylene | - | Various | For titration to determine the concentration of the Grignard reagent. |
| 1,10-Phenanthroline | Reagent grade | Various | Indicator for titration. |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles, oven-dried
-
Schlenk line (optional, but recommended for rigorous anhydrous/anaerobic conditions)
Grignard Reagent Formation Protocol
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reaction Setup: Assemble a three-necked flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Place a crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface.[2] Allow the flask to cool to room temperature.
-
Reagent Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane.[2] Successful initiation is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the solution turning cloudy and gray.
-
Addition of Aryl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture. Gentle heating to maintain a reflux may be necessary to ensure the reaction goes to completion. The reaction is typically complete within 1-3 hours, which is indicated by the consumption of most of the magnesium.
-
Storage and Use: The resulting Grignard reagent is a grayish solution and should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere in a sealed, dry container. The concentration of the Grignard reagent should be determined by titration before use.
Data Presentation
The following table summarizes typical reaction parameters for the formation of aryl Grignard reagents, which can be applied to the synthesis of (5-Fluoro-2,4-dimethylphenyl)magnesium bromide.
| Parameter | Value/Condition | Notes |
| Stoichiometry | ||
| This compound | 1.0 equivalent | |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess of magnesium is used to ensure complete reaction of the aryl halide. |
| Solvent | ||
| Solvent Type | Anhydrous Tetrahydrofuran (THF) | Diethyl ether can also be used, but THF is often preferred for less reactive aryl halides. |
| Solvent Volume | To achieve a concentration of 0.5 - 1.0 M | |
| Reaction Conditions | ||
| Temperature | Reflux (~66°C in THF) | The reaction is exothermic and may initially proceed without external heating. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent quenching of the Grignard reagent. |
| Activation | ||
| Activator | Iodine (catalytic amount) or 1,2-Dibromoethane | Used to remove the passivating magnesium oxide layer.[2] |
| Yield | ||
| Expected Yield | 80-95% (in solution) | The yield is typically determined by titration of an aliquot of the Grignard solution. |
Characterization
The concentration of the newly formed Grignard reagent should be determined before its use in subsequent reactions. A common method is through titration.
Titration Protocol
-
Carefully withdraw a 1.0 mL aliquot of the Grignard solution via syringe and quench it in a flask containing 10 mL of 1 M HCl.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the excess HCl with a standardized solution of NaOH to determine the amount of HCl consumed by the Grignard reagent.
-
Alternatively, a more precise method involves titration with a standardized solution of secondary butanol in xylene using 1,10-phenanthroline as an indicator. The endpoint is the disappearance of the color of the charge-transfer complex between the Grignard reagent and the indicator.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the formation of the Grignard reagent from this compound.
Caption: Workflow for the synthesis of (5-Fluoro-2,4-dimethylphenyl)magnesium bromide.
Logical Relationship of Key Parameters
The following diagram illustrates the logical dependencies for a successful Grignard reagent formation.
Caption: Key factors influencing the success of Grignard reagent formation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | - Wet reagents or glassware.- Passivated magnesium surface. | - Ensure all materials are scrupulously dry.- Add a crystal of iodine, a few drops of 1,2-dibromoethane, or gently heat the mixture. Crushing the magnesium turnings with a glass rod can also help. |
| Reaction is too vigorous | - Rate of addition of the aryl halide is too fast. | - Slow the rate of addition.- Cool the reaction flask in a water or ice bath. |
| Low yield of Grignard reagent | - Presence of moisture or oxygen.- Incomplete reaction. | - Ensure a leak-proof system with a good inert gas flow.- Extend the reaction time or gently heat to reflux. |
| Formation of Wurtz coupling byproduct | - High local concentration of the aryl halide. | - Add the aryl halide solution slowly and with efficient stirring to the magnesium suspension. |
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-5-fluoro-1,3-dimethylbenzene is a valuable building block, incorporating fluorine and methyl groups that can significantly influence the biological activity and physicochemical properties of target molecules. This document provides a detailed guide to the Heck reaction conditions applicable to this substrate, including a representative protocol, a summary of typical reaction parameters, and visualizations of the experimental workflow and catalytic cycle.
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides analogous to this compound. These parameters provide a strong starting point for reaction optimization.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | >95 |
| 2 | 2-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOAc (2) | DMA | 120 | 24 | 85 |
| 3 | 4-Bromofluorobenzene | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 16 | 92 |
| 4 | 2,5-Dimethylbromobenzene | n-Butyl acrylate | Pd(dba)₂ (0.1) | N-heterocyclic carbene (0.1) | Cs₂CO₃ (2) | Dioxane | 100 | 6 | 90[1] |
| 5 | Bromobenzene | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 92[2][3] |
| 6 | Electron-rich Aryl Bromides | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2) | Not specified | Not specified | <3 | High[4][5][6] |
Experimental Protocols
This section provides a representative experimental protocol for the Heck reaction of this compound with styrene. This protocol is a composite based on general procedures for similar transformations.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of inert gas, add this compound (e.g., 1.0 mmol, 1.0 equiv.) and potassium carbonate (e.g., 2.0 mmol, 2.0 equiv.).
-
Solvent and Alkene Addition: Add anhydrous N,N-dimethylformamide (DMF, e.g., 5 mL) followed by styrene (e.g., 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.
References
- 1. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-fluoro-1,3-dimethylbenzene as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluoro and dimethyl functionalities, which can influence molecular conformation, lipophilicity, and metabolic stability. The methodologies described herein offer robust starting points for the synthesis of a diverse range of novel chemical entities.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a base. For this compound, the reactive C-Br bond provides a versatile handle for introducing a wide array of substituents, leading to the construction of complex molecular architectures.
The general catalytic cycle for these reactions, illustrated below, involves three fundamental steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for several key palladium-catalyzed cross-coupling reactions. It is important to note that these data are based on reactions with structurally similar aryl bromides, and optimization may be required for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | (3-Thienyl)boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 8 | 75-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 90 | 16 | 80-90 |
Table 3: Representative Conditions for Heck Reaction of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 24 | 75-90 |
| 3 | 1-Octene | Herrmann's catalyst (1) | - | NaOAc | NMP | 140 | 18 | 65-80 |
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 8 | 85-95 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | 5 | i-Pr₂NH | Toluene | 80 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 6 | Piperidine | DMF | 50 | 6 | 90-98 |
Table 5: Representative Conditions for Stille Coupling of Aryl Bromides
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 75-85 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | DMF | 80 | 12 | 80-90 |
| 3 | Tributyl(ethynyl)stannane | AsPh₃PdCl₂ (3) | - | CuI | NMP | 60 | 6 | 85-95 |
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Many of the reagents are flammable, corrosive, or toxic.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.[1][2]
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Reaction
This protocol outlines a general procedure for the coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv), and the alkene (1.5 equiv).
-
Seal the tube and heat the mixture to 100-140 °C.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or DMF (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.03 equiv).
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, used as both base and co-solvent).
-
Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5: Stille Coupling
This protocol outlines a general procedure for the coupling of this compound with an organostannane reagent.[1][3]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the organostannane (1.1 equiv) in the anhydrous, degassed solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below.
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for the Stille Coupling of 2-Bromo-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex organic molecules, including biaryls and conjugated systems. The reaction's tolerance for a wide variety of functional groups and its relatively mild conditions make it a valuable tool in multistep syntheses.[3]
This document provides detailed application notes and a generalized experimental protocol for the Stille coupling of 2-Bromo-5-fluoro-1,3-dimethylbenzene with various organostannane reagents. The presence of two ortho-methyl groups and a fluorine atom on the aryl bromide presents a sterically hindered and electronically modified substrate, which may require optimized reaction conditions for efficient coupling.
Reaction Principle and Mechanism
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group to the Pd(II) complex, displacing the bromide. This step is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Overview
The following sections provide a generalized protocol for the Stille coupling of this compound. Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific organostannane coupling partners to achieve optimal yields.
Materials and Reagents
-
This compound
-
Organostannane reagent (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, AsPh₃, bulky phosphine ligands for sterically hindered substrates)
-
Anhydrous solvent (e.g., toluene, DMF, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Experimental Workflow
Caption: General experimental workflow for the Stille coupling reaction.
Detailed Experimental Protocol
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Under a positive flow of inert gas, add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of aryl bromide) via a syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Add the organostannane reagent (1.1-1.5 equiv.) to the reaction mixture via syringe.
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) under the inert atmosphere.
-
Stir the reaction vigorously for the required time (typically 12-24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for at least 30 minutes.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Reaction Conditions
The following table summarizes generalized reaction conditions for the Stille coupling of this compound with various organostannanes. These conditions are starting points and may require optimization.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Vinyl | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 18 | 75-85 |
| 2 | Phenyl | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 24 | 70-80 |
| 3 | 2-Thienyl | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 80-90 |
| 4 | Ethynyl | PdCl₂(PPh₃)₂ (3) | CuI (5) | THF | 65 | 12 | 65-75 |
Signaling Pathway and Logical Relationships
The catalytic cycle of the Stille coupling illustrates the logical relationship between the reactants, catalyst, and intermediates.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Safety Precautions
-
Organotin compounds are highly toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts can be flammable and toxic.
-
Anhydrous solvents are often flammable. Work away from ignition sources.
-
Always follow standard laboratory safety procedures.
Conclusion
The Stille coupling of this compound provides a viable route to a variety of substituted aromatic compounds that are valuable intermediates in drug discovery and materials science. The provided protocol offers a solid foundation for performing this transformation. For sterically hindered substrates such as the one described, the choice of a bulky and electron-rich phosphine ligand in conjunction with a suitable palladium precursor can be crucial for achieving high yields. Careful optimization of the reaction parameters is recommended for each specific coupling partner to ensure the efficiency and reproducibility of the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-1,3-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluoro-1,3-dimethylbenzene.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.
Question 1: My reaction is producing a mixture of isomers, with the 4-bromo isomer being the major product. How can I improve the yield of the desired this compound?
This is the most significant challenge in this synthesis due to the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The combination of these effects strongly favors bromination at the 4-position, which is para to one methyl group and ortho to the other methyl group and the fluorine atom.
Potential Solutions:
-
Steric Hindrance: While challenging, altering reaction conditions to favor the sterically less hindered position can be attempted. Using bulkier catalysts or solvents might theoretically influence the isomeric ratio, but success is not guaranteed.
-
Advanced Purification: The most practical approach is to focus on efficient separation of the isomers after the reaction.
-
Fractional Distillation: If the boiling points of the 2-bromo and 4-bromo isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography on silica gel can be optimized to separate the isomers. Careful selection of the eluent system is critical.
-
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider multi-step synthetic pathways that install the bromine atom with greater control, although these are often more complex and may have lower overall yields.[1]
Question 2: I am observing significant amounts of di-brominated and poly-brominated byproducts. How can I minimize their formation?
Over-bromination is a common side reaction when the aromatic ring is activated by multiple groups.
Potential Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-Bromosuccinimide or Bromine) to the starting material, 5-fluoro-1,3-dimethylbenzene. Use no more than one equivalent of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second bromination event.
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Electrophilic aromatic substitution is an exothermic process, and lower temperatures can help control the reaction's selectivity.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
Question 3: The overall yield of my synthesis is consistently low, even after accounting for isomeric distribution. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from reaction conditions to workup procedures.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction by TLC or GC. If starting material remains, consider extending the reaction time, slightly increasing the temperature, or increasing the amount of Lewis acid catalyst. |
| Moisture Contamination | Lewis acid catalysts (e.g., FeBr₃, AlCl₃) are highly sensitive to moisture, which deactivates them. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Loss During Workup | The product and its isomers may be volatile. Avoid excessive heat or high vacuum when removing solvents. Ensure extractions are performed efficiently to recover all organic material from the aqueous layer. |
| Side Reactions | Besides over-bromination, other side reactions may occur. Analyze the crude product by GC-MS to identify major byproducts. This can provide insight into alternative reaction pathways that may be suppressed by changing conditions (e.g., temperature, solvent, catalyst). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most direct approach is the electrophilic aromatic bromination of 5-fluoro-1,3-dimethylbenzene (also known as 5-fluoro-m-xylene). This reaction typically involves a brominating agent like liquid bromine (Br₂) or N-Bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
Q2: Which analytical techniques are essential for characterizing the final product and assessing purity?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons are diagnostic. For the desired product, you would expect to see two distinct aromatic proton signals.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence of the fluorine atom, which should appear as a singlet.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is crucial for determining the purity of the sample and identifying the relative amounts of different isomers and byproducts. The mass spectrum will confirm the molecular weight of the product (203.05 g/mol ).[2][3]
Q3: What are the primary safety precautions to take during this synthesis?
-
Handling Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Lewis Acids: Anhydrous Lewis acids react violently with water. Handle them in a dry environment and quench the reaction carefully.
-
Solvents: Use appropriate anhydrous solvents and handle them in a fume hood.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before starting the experiment.[4][5]
Experimental Protocol: Electrophilic Bromination of 5-fluoro-1,3-dimethylbenzene
This protocol is a generalized procedure and may require optimization.
Materials:
-
5-fluoro-1,3-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reaction Mixture: To the flask, add 5-fluoro-1,3-dimethylbenzene and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide to the stirred solution.
-
Brominating Agent Addition: Dissolve N-Bromosuccinimide in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the NBS solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly quench it by adding cold water, followed by saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or fractional distillation under reduced pressure to separate the desired 2-bromo isomer from other products.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting poor regioselectivity in the bromination reaction.
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H8BrF | CID 44717723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:14659-58-6 | Chemsrc [chemsrc.com]
- 5. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-fluoro-1,3-dimethylbenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield of 2-Bromo-5-fluoro-1,3-dimethylbenzene, a sterically hindered and electron-rich aryl bromide.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields with this substrate are common and typically stem from its structural features: two ortho-methyl groups causing steric hindrance and electron-donating methyl groups that slow the rate-determining oxidative addition step.[1][2] A systematic check of your reagents and setup is the best first step.
-
Reagent Quality: Ensure the aryl bromide, boronic acid/ester, base, and solvent are pure and anhydrous (if required).[1] Boronic acids, in particular, can degrade over time or undergo protodeboronation.[3][4]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[4] Use fresh reagents or test your catalyst on a simple, known reaction like coupling bromobenzene with phenylboronic acid to verify its activity.[3][5]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
Q2: What are the most effective catalyst and ligand systems for this sterically hindered aryl bromide?
A2: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate.[1] The key is to use bulky, electron-rich phosphine ligands that accelerate both the slow oxidative addition and the subsequent reductive elimination steps.[2][6]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2] For extremely challenging couplings, specialized ligands like AntPhos have also shown high efficacy.[7]
-
Palladium Source: These ligands are typically used with a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[8] Alternatively, using pre-formed palladium complexes that incorporate these ligands (e.g., SPhos-Pd-G2, XPhos-Pd-G3) can improve reproducibility.
Q3: I'm observing significant debromination of my starting material (formation of 1-fluoro-2,4-dimethylbenzene). What causes this and how can I prevent it?
A3: This side reaction is known as dehalogenation, where the bromine atom is replaced by a hydrogen.[6][9] It can occur after the oxidative addition step if a hydride source is present, which can come from certain bases or impurities in the solvent.[6]
-
Screen Bases: Switch to a non-hydridic base.
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to minimize potential hydride impurities.[1]
Q4: My boronic acid coupling partner appears to be decomposing. How can I address this protodeboronation?
A4: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[10] This side reaction is often promoted by the presence of water, high temperatures, or strong bases.[3]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[4][10]
-
Milder Conditions: If possible, use milder bases and the lowest effective temperature to minimize decomposition.[3]
-
Anhydrous Conditions: While some Suzuki reactions benefit from water, if protodeboronation is severe, switching to a strictly anhydrous system may be beneficial.[3]
Q5: Which base and solvent combination is a good starting point for optimization?
A5: The choice of base and solvent is critical and interdependent.[1] For challenging, sterically hindered couplings, a moderately strong base is often required to activate the boronic acid for transmetalation.[2]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective for hindered substrates.[2] Ensure the base is finely powdered to maximize surface area.
-
Recommended Solvents: Aprotic solvents are generally good choices. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) or aromatic solvents like toluene and xylene are commonly used, especially for reactions requiring higher temperatures.[2] A small amount of water can sometimes be beneficial when using phosphate or carbonate bases to aid solubility.[2]
Troubleshooting Guide
If you are encountering issues with the Suzuki coupling of this compound, follow this systematic workflow to diagnose and resolve the problem.
Caption: A systematic workflow for troubleshooting low yield in Suzuki reactions.
Systematic Component Screening Parameters
For a challenging substrate like this compound, a systematic screening of reaction components is highly recommended. The following table provides starting points for optimization.
| Component | Parameter | Recommendation & Rationale | Typical Range | Citations |
| Catalyst/Ligand | Type | Use bulky, electron-rich phosphine ligands to accelerate slow oxidative addition. Pre-formed catalysts (G2, G3) often give better reproducibility. | - Pd(OAc)₂ / SPhos- Pd₂(dba)₃ / XPhos- XPhos-Pd-G3- SPhos-Pd-G2 | [2][11] |
| Loading | Higher catalyst loading may be required for difficult couplings, but start low to minimize cost and palladium residue in the product. | 1 - 5 mol% | [12] | |
| Base | Type | Strong, non-nucleophilic bases are often required for hindered substrates to facilitate transmetalation. | - K₃PO₄- Cs₂CO₃- K₂CO₃ | [2][13] |
| Equivalents | A stoichiometric excess is necessary to activate the boronic acid and neutralize the generated acid. | 2.0 - 3.0 eq. | [14] | |
| Solvent | Type | Aprotic solvents are preferred. A small amount of degassed water can sometimes be beneficial with inorganic bases. | - 1,4-Dioxane- Toluene- THF- Dioxane/H₂O (e.g., 10:1) | [2][13] |
| Temperature | Reaction Temp. | Sterically hindered couplings are often sluggish and require more thermal energy to proceed at a reasonable rate. | 80 - 110 °C | [2][14] |
| Boronic Reagent | Type | Pinacol esters are more stable and less prone to protodeboronation than boronic acids. | - Arylboronic Acid- Arylboronic Acid Pinacol Ester | [4][10] |
| Equivalents | A slight excess of the boronic reagent is used to drive the reaction to completion. | 1.1 - 1.5 eq. | [10] |
Key Experimental Protocol
This section provides a detailed methodology for a benchmark Suzuki-Miyaura coupling reaction with this compound, emphasizing best practices for achieving high yield.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid pinacol ester (1.2 eq.)
-
XPhos-Pd-G3 (0.02 eq., 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos-Pd-G3 catalyst.
-
Inert Atmosphere: Seal the flask/vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation of 2-Bromo-5-fluoro-1,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-1,3-dimethylbenzene. The focus is on preventing the common side reaction of dehalogenation in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1-fluoro-3,5-dimethylbenzene. This byproduct consumes your starting material, reduces the yield of the desired product, and can complicate the purification process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A2: In palladium-catalyzed reactions, dehalogenation is often caused by the formation of palladium-hydride (Pd-H) species. These can arise from several sources:
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Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) can generate hydrides, especially at elevated temperatures.
-
Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors.
-
Reagents: Impurities in reagents, such as borane species in boronic acids, can be a source of hydrides.
Q3: How does the choice of catalyst and ligand affect dehalogenation?
A3: The ligand plays a critical role. Bulky, electron-rich phosphine ligands are highly recommended as they accelerate the desired reductive elimination step in the catalytic cycle, which outcompetes the dehalogenation pathway. For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often give excellent results by stabilizing the palladium catalyst and promoting the desired coupling.
Q4: Which bases are best to minimize dehalogenation?
A4: Weaker, non-nucleophilic inorganic bases are generally preferred over strong alkoxide bases. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices for minimizing the formation of palladium-hydride species and thus reducing the risk of dehalogenation.
Q5: Can the reaction temperature influence the extent of dehalogenation?
A5: Yes, higher temperatures can sometimes increase the rate of dehalogenation. It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress and stopping it once the starting material is consumed can also prevent the accumulation of dehalogenated byproducts.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 1-fluoro-3,5-dimethylbenzene byproduct | Use of strong alkoxide bases (e.g., NaOtBu, KOtBu). | Switch to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. |
| Presence of water or protic solvents. | Use anhydrous, degassed aprotic solvents such as toluene or 1,4-dioxane. Ensure all glassware is thoroughly dried. | |
| Suboptimal ligand choice. | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to accelerate reductive elimination. | |
| High reaction temperature. | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. | |
| Impure reagents (e.g., boronic acid with borane impurities). | Use high-purity reagents. |
Grignard Reagent Formation
| Issue | Potential Cause | Recommended Solution |
| Low yield of Grignard reagent and formation of 1-fluoro-3,5-dimethylbenzene | Presence of moisture in the solvent or on the glassware. | Use anhydrous solvents (e.g., diethyl ether, THF) and flame-dry all glassware under an inert atmosphere. |
| Inactive magnesium surface. | Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. | |
| Reaction temperature is too high. | Maintain a gentle reflux during the reaction and avoid excessive heating. |
Lithiation Reactions
| Issue | Potential Cause | Recommended Solution |
| Quenching of the organolithium species to yield 1-fluoro-3,5-dimethylbenzene | Protic impurities in the solvent or reaction setup. | Use anhydrous solvents and perform the reaction under a strict inert atmosphere (argon or nitrogen). |
| Temperature is too high during lithiation. | Perform the lithiation at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate. |
Quantitative Data Summary
The following table summarizes recommended conditions to minimize dehalogenation in various reactions with this compound, based on data from structurally similar compounds.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | >85 |
| Pd₂(dba)₃ (1.5) | XPhos (3.3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | >90 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100-110 | >80 |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu (1.2) | 1,4-Dioxane | 100 | >90 (use with caution due to base) | |
| Grignard Reagent Formation | - | - | - | Anhydrous THF | Reflux | High (in situ use) |
| Lithiation | - | - | - | Anhydrous THF | -78 | High (in situ use) |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is optimized to reduce the dehalogenation of this compound.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(OAc)₂ (2 mol%)
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SPhos (4 mol%)
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K₃PO₄ (2.0 equiv)
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Anhydrous, degassed toluene and water
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed toluene and water in a 10:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Grignard Reagent Formation and Reaction
This protocol describes the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
-
Electrophile (e.g., aldehyde, ketone)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.
-
Add the magnesium turnings and a crystal of iodine to the flask.
-
Dissolve this compound in anhydrous diethyl ether or THF and add a small portion to the magnesium.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
Cool the Grignard reagent solution to 0 °C and add a solution of the electrophile in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-5-fluoro-1,3-dimethylbenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst and conditions for the efficient cross-coupling of 2-Bromo-5-fluoro-1,3-dimethylbenzene. The sterically hindered nature of this substrate, with two ortho-methyl groups, and its electronic properties, influenced by a fluoro group, present unique challenges that require careful consideration of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of this compound challenging?
A1: The primary challenge arises from the steric hindrance caused by the two methyl groups ortho to the bromine atom. This steric bulk can impede the oxidative addition of the palladium catalyst to the C-Br bond, a critical step in the catalytic cycle. Additionally, the electron-withdrawing fluorine atom can influence the electronic density of the aromatic ring, potentially affecting the rates of both oxidative addition and reductive elimination.
Q2: What are the most common cross-coupling reactions for this type of substrate?
A2: The most common and versatile cross-coupling reactions for functionalizing aryl bromides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).
Q3: What type of ligands are generally recommended for this substrate?
A3: For sterically hindered substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][2] These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide. They also accelerate the reductive elimination step.[1]
Q4: How do I choose the right base for my reaction?
A4: The choice of base is crucial and depends on the specific coupling reaction and the stability of your substrates. For Suzuki couplings, moderately strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[3] It is advisable to screen a few bases to find the optimal one for your specific transformation.
Q5: My reaction is not working or giving low yields. What are the first things to check?
A5: Low or no yield is a common issue with challenging substrates. The first factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Ensure your reagents and solvents are pure and anhydrous, and that the reaction is performed under an inert atmosphere. Refer to the troubleshooting guides below for more specific advice for each reaction type.
Catalyst and Conditions Selection Guide
The following tables summarize recommended starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions based on literature for structurally similar sterically hindered aryl bromides. Note: These conditions are starting points and may require optimization for this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
Reaction: this compound + R-B(OH)₂ → 2-(R)-5-fluoro-1,3-dimethylbenzene
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 80-98 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-90 |
| [Pd(IPr)(cinnamyl)Cl] | - | K₂CO₃ | THF/H₂O | 80-100 | 88-97 |
Buchwald-Hartwig Amination: C-N Bond Formation
Reaction: this compound + R¹R²NH → 2-(R¹R²N)-5-fluoro-1,3-dimethylbenzene
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100-110 | 80-95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 75-90 |
| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | K₂CO₃ | t-BuOH | 80-100 | 85-98 |
| G3-XPhos | - | LHMDS | THF | 60-80 | 90-99 |
Sonogashira Coupling: C-C (alkyne) Bond Formation
Reaction: this compound + R-C≡CH → 2-(R-C≡C)-5-fluoro-1,3-dimethylbenzene
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF or DMF | 60-80 | 70-90 |
| Pd(OAc)₂ | SPhos | - (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 80-95 |
| [Pd(IPr)(cinnamyl)Cl] | - | CuI | i-Pr₂NEt | Toluene | 80-100 | 85-98 |
| Pd/C | PPh₃ | CuI | Piperidine | DMF | 100-120 | 65-85 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 1.2-6 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene, with 5-10% water).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inefficient oxidative addition due to steric hindrance. | Use a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Increase reaction temperature. |
| Catalyst decomposition. | Ensure strictly anhydrous and anaerobic conditions. Use a pre-catalyst. | |
| Poor solubility of reagents. | Screen different solvents or solvent mixtures. | |
| Protodebromination | Presence of water or acidic impurities. | Use anhydrous solvents and reagents. Add a small amount of a proton scavenger. |
| Inefficient transmetalation. | Change the base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Homocoupling of Boronic Acid | Slow transmetalation or fast reductive elimination of the homocoupled product. | Use a less reactive boronic acid derivative (e.g., a pinacol ester). Adjust the stoichiometry of the reagents. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst inhibition by the amine substrate or product. | Screen different ligands; sometimes a more electron-donating ligand can overcome inhibition. |
| Insufficiently strong base. | Use a stronger base like NaOt-Bu or LHMDS. | |
| Steric hindrance preventing C-N bond formation. | Use a less sterically demanding amine if possible. Employ a catalyst system known for coupling hindered substrates (e.g., with G3-XPhos). | |
| Dehalogenation of the Aryl Bromide | β-hydride elimination from the amido complex. | Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines). |
Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inefficient oxidative addition. | Use a more reactive palladium precursor or a more electron-rich ligand. |
| Deactivation of the copper co-catalyst. | Ensure anaerobic conditions to prevent oxidation of Cu(I). | |
| Glaser Homocoupling of the Alkyne | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| High concentration of copper catalyst. | Reduce the amount of CuI or consider a copper-free protocol. | |
| Formation of Palladium Black | Catalyst decomposition. | Use a stabilizing ligand. Lower the reaction temperature. |
Visualized Workflows
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision-making flowchart for catalyst system selection.
References
improving regioselectivity in reactions with 2-Bromo-5-fluoro-1,3-dimethylbenzene
Welcome to the technical support center for reactions involving 2-Bromo-5-fluoro-1,3-dimethylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects of the substituents on the benzene ring.
-
Electronic Effects : The two methyl groups are electron-donating and activating, directing electrophiles to the ortho and para positions. The fluorine and bromine atoms are electron-withdrawing through induction but electron-donating through resonance, also acting as ortho, para-directors. Fluorine is a more powerful directing group than bromine in electrophilic aromatic substitution.
-
Steric Hindrance : The two methyl groups at positions 1 and 3, along with the bromine atom at position 2, create significant steric hindrance around the C2, C4, and C6 positions.
-
Relative Reactivity of Halogens : In many cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization.
Q2: Which positions are most likely to react in an electrophilic aromatic substitution (EAS)?
A2: The most probable sites for electrophilic attack are positions 4 and 6, which are activated by the methyl and fluoro groups and are sterically more accessible than other positions. The precise outcome will depend on the specific electrophile and reaction conditions. The directing effects of the substituents are summarized below.
| Substituent | Position | Electronic Effect | Directing Effect |
| Methyl | 1, 3 | Activating (+I, +H) | ortho, para |
| Bromo | 2 | Deactivating (-I, +R) | ortho, para |
| Fluoro | 5 | Deactivating (-I, +R) | ortho, para |
Q3: Can I selectively functionalize the C-Br bond over the C-F bond?
A3: Yes, selective functionalization of the C-Br bond is the most straightforward strategy for this molecule. In palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the C-Br bond will react preferentially over the much less reactive C-F bond.[1][2]
Q4: How can I achieve substitution at the C6 position?
A4: The most effective method for functionalization at the C6 position is through directed ortho-lithiation.[3] The fluorine atom at C5 is a potent directing group and will direct a strong lithium base (like n-BuLi or LDA) to deprotonate the adjacent C6 position. The resulting aryllithium species can then be quenched with a variety of electrophiles.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Problem: You are observing a mixture of products or low yield in a Suzuki or Buchwald-Hartwig amination reaction, suggesting a lack of selectivity or side reactions.
Troubleshooting Steps:
-
Confirm Selective C-Br Activation: The primary site of reaction should be the C-Br bond. If you suspect C-F bond activation, consider milder reaction conditions.
-
Optimize Ligand and Palladium Source: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands often improve reaction rates and yields.
-
Adjust Base and Solvent: The strength and solubility of the base can significantly impact the reaction. Ensure the base is suitable for the chosen coupling partners and solvent.
-
Control Reaction Temperature: Lowering the temperature may increase selectivity and reduce the formation of byproducts.
Example Experimental Protocol: Regioselective Suzuki Coupling
-
Reactants : this compound (1.0 eq.), Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), K₂CO₃ (2.0 eq.).
-
Solvent : Toluene/H₂O (4:1 mixture).
-
Procedure : To a degassed mixture of the aryl halide, boronic acid, and base in the solvent, add the palladium catalyst. Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS). Cool to room temperature, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated. Purify the product by column chromatography.
Issue 2: Low Yield or No Reaction in Directed ortho-Lithiation
Problem: Attempted lithiation at the C6 position followed by electrophilic quench results in low yield of the desired product or recovery of starting material.
Troubleshooting Steps:
-
Choice of Base and Temperature: Use a strong, non-nucleophilic base like LDA or t-BuLi. The reaction typically requires very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Electrophile Addition: Add the electrophile slowly at low temperature and then allow the reaction to warm to room temperature.
-
Competing Lithiation: While unlikely due to the strong directing effect of fluorine, consider the possibility of lithiation at a benzylic position of the methyl groups. Using a lithium amide base can sometimes favor benzylic deprotonation over aryl deprotonation.[3]
Example Experimental Protocol: Directed ortho-Lithiation and Quench
-
Reactants : this compound (1.0 eq.), n-Butyllithium (1.1 eq.), Electrophile (e.g., DMF, 1.2 eq.).
-
Solvent : Anhydrous THF or Diethyl Ether.
-
Procedure : Dissolve the aryl halide in the anhydrous solvent and cool to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir for 1-2 hours at -78 °C. Add the electrophile dropwise and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic layers are combined, dried, and concentrated. Purify the product by column chromatography.
Visualizations
Caption: Decision workflow for regioselective reactions.
Caption: Workflow for a regioselective Suzuki coupling.
References
scale-up considerations for the synthesis of 2-Bromo-5-fluoro-1,3-dimethylbenzene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Bromo-5-fluoro-1,3-dimethylbenzene. The information is structured to address potential challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material (5-fluoro-m-xylene) | 1. Inactive catalyst (e.g., moisture contamination of Lewis acid).2. Insufficient reaction temperature.3. Inadequate mixing, leading to poor mass transfer.4. Insufficient reaction time. | 1. Use freshly opened or properly stored anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃). Handle in an inert atmosphere.2. Gradually increase the reaction temperature, monitoring for the formation of byproducts.3. Ensure vigorous and efficient stirring, especially in larger reactors, to maintain a homogeneous reaction mixture.4. Monitor the reaction progress by GC or TLC and extend the reaction time as necessary. |
| Formation of Multiple Brominated Isomers | 1. Reaction temperature is too high, reducing regioselectivity.2. Inappropriate catalyst or solvent system. | 1. Conduct the bromination at a lower temperature (e.g., 0-10 °C) to favor the desired isomer.[1]2. Screen different Lewis acid catalysts and solvents to optimize for the desired regioselectivity. |
| Significant Formation of Dibrominated Byproducts | 1. Excess of brominating agent.2. Localized high concentration of bromine during addition. | 1. Use a stoichiometric amount or a slight excess of the brominating agent.2. Add the brominating agent slowly and sub-surface to ensure rapid dispersion and reaction. |
| Reaction Runaway/Exotherm | 1. Rapid addition of the brominating agent.2. Inadequate cooling capacity for the reactor scale. | 1. Control the addition rate of the brominating agent carefully.2. Ensure the cooling system is appropriately sized for the reaction volume and can effectively dissipate the heat generated. |
| Difficult Purification/Product Isolation | 1. Presence of close-boiling isomers.2. Formation of tarry byproducts. | 1. Utilize fractional distillation under reduced pressure for separation.2. Pre-treat the crude product with an aqueous wash (e.g., sodium bisulfite to remove excess bromine, sodium bicarbonate to neutralize acidity) before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most direct and industrially viable starting material is 5-fluoro-m-xylene (1-fluoro-3,5-dimethylbenzene).
Q2: Which brominating agent is recommended for scale-up?
A2: While elemental bromine (Br₂) is effective, N-bromosuccinimide (NBS) is a safer alternative for both electrophilic and radical substitutions, as it is a solid and easier to handle.[1] For electrophilic aromatic substitution on an industrial scale, direct use of bromine is common, but requires stringent safety protocols.
Q3: What is the role of the Lewis acid catalyst in this reaction?
A3: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the bromine molecule, making it a more potent electrophile to attack the electron-rich aromatic ring of 5-fluoro-m-xylene.
Q4: How does the fluorine substituent influence the regioselectivity of the bromination?
A4: Fluorine is an ortho-, para-directing deactivator. In 5-fluoro-m-xylene, the fluorine and the two methyl groups (which are ortho-, para-directing activators) will direct the incoming electrophile (bromine). The primary site of bromination is expected to be at the 2-position, which is ortho to one methyl group and para to the other, and is sterically accessible.
Q5: What are the major potential byproducts in this synthesis?
A5: The main byproducts can include other monobrominated isomers (e.g., 4-bromo-5-fluoro-1,3-dimethylbenzene) and dibrominated products. The formation of these can be influenced by reaction conditions such as temperature and stoichiometry.
Q6: What safety precautions are critical when handling bromine at scale?
A6: Bromine is highly corrosive, toxic, and has a high vapor pressure. It is imperative to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a respirator. An emergency shower and eyewash station should be readily accessible. A solution of sodium thiosulfate should be on hand to neutralize any spills.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol outlines a general procedure for the bromination of 5-fluoro-m-xylene. Optimization of specific parameters may be required based on the scale and equipment.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 5-fluoro-m-xylene | 124.16 | 1.0 |
| Bromine (Br₂) | 159.81 | 1.05 |
| Anhydrous Ferric Chloride (FeCl₃) | 162.20 | 0.05 |
| Dichloromethane (DCM) | 84.93 | As solvent |
| 10% Sodium Bisulfite Solution | - | For quenching |
| Saturated Sodium Bicarbonate Solution | - | For washing |
| Brine | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | For drying |
Procedure:
-
Reactor Setup: A clean, dry, glass-lined or appropriately inert reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a scrubber system (containing sodium thiosulfate solution) is charged with 5-fluoro-m-xylene (1.0 eq) and dichloromethane.
-
Catalyst Addition: The mixture is cooled to 0-5 °C with constant stirring. Anhydrous ferric chloride (0.05 eq) is added in one portion under a nitrogen atmosphere.
-
Bromine Addition: Bromine (1.05 eq) is added dropwise from the dropping funnel over a period of 2-4 hours, maintaining the internal temperature between 0-10 °C. The reaction is exothermic and requires efficient cooling.
-
Reaction Monitoring: The reaction is stirred at 0-10 °C for an additional 1-2 hours after the bromine addition is complete. The progress of the reaction is monitored by Gas Chromatography (GC) to check for the consumption of the starting material.
-
Quenching: Once the reaction is complete, the mixture is slowly and carefully quenched by the addition of a 10% aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Work-up: The organic layer is separated and washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-1,3-dimethylbenzene in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Bromo-5-fluoro-1,3-dimethylbenzene against other common halobenzenes. The analysis is centered on performance in widely utilized synthetic reactions, supported by established chemical principles and representative experimental data. The unique substitution pattern of this molecule—featuring a bromine atom, a fluorine atom, and two methyl groups—confers a distinct reactivity profile, making it a versatile intermediate in the synthesis of complex molecules for pharmaceuticals and functional materials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The reactivity of the aryl halide in these transformations is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step.[3] The generally accepted order of reactivity for halobenzenes is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.
For this compound, the C-Br bond is the primary site of reactivity in these transformations, as the C-F bond is significantly stronger and less prone to oxidative addition by palladium(0) catalysts under typical cross-coupling conditions.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[5] The reaction's efficiency is high for aryl bromides, making this compound a suitable substrate.
Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80-100 | 2-6 | >95 |
| This compound | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 12-18 | 85-95 (Expected) |
| Bromobenzene | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 85-100 | 12-24 | 90-98[6] |
| Chlorobenzene | Pd₂(dba)₃ / XPhos (2-4 mol%) | K₃PO₄ | t-BuOH/H₂O | 110 | 18-24 | 70-85 |
Note: Data for this compound is an expected range based on the typical reactivity of functionalized aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of an aryl halide with an arylboronic acid.[6][7]
-
Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio, 5 mL total).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[8][9] Aryl bromides are excellent substrates, generally requiring less forcing conditions than aryl chlorides.[10]
Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 8-16 | ~90 (Inhibitory effects possible)[11] |
| This compound | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 80-95 (Expected)[10] |
| Bromobenzene | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 90-99[12] |
| Chlorobenzene | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Dioxane | 110 | 18-24 | 75-90[10] |
Note: Data for this compound is an expected range based on the typical reactivity of functionalized aryl bromides. The reactivity order is often ArBr > ArCl > ArI due to potential iodide inhibition.[11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of aryl bromides.[10][12]
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Workflow
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a pathway for functionalizing electron-deficient aromatic rings.[13] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[14] The reactivity is governed by two main factors:
-
Leaving Group Ability: The rate of displacement follows the order F > Cl > Br > I. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate complex.[13][15]
-
Ring Activation: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho and/or para to the leaving group is crucial for stabilizing the negative charge in the Meisenheimer intermediate.[15]
In this compound, the C-F bond is significantly more activated towards SNAr than the C-Br bond. Therefore, nucleophilic attack is expected to occur selectively at the carbon bearing the fluorine atom.
Comparative Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Product | Reactivity Comparison |
| Fluorobenzene | NaOMe | DMSO, 100 °C | Anisole | Very Slow (No activating groups) |
| 4-Fluoronitrobenzene | NaOMe | MeOH, 50 °C | 4-Nitroanisole | Fast (Activated by -NO₂) |
| 4-Bromonitrobenzene | NaOMe | MeOH, 100 °C | 4-Nitroanisole | Slower than fluoro-analog |
| This compound | NaOMe | DMSO, 100-120 °C | 2-Bromo-5-methoxy-1,3-dimethylbenzene | Selective substitution of Fluorine |
Experimental Protocol: Nucleophilic Aromatic Substitution
This is a general protocol for the substitution of an activated aryl fluoride.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl halide (e.g., this compound, 1.0 mmol).
-
Reagents: Add the solvent (e.g., DMSO, 5 mL), the nucleophile (e.g., Sodium Methoxide, 1.2 mmol), and if required, a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
SNAr Mechanism and Regioselectivity
Conclusion
This compound is a bifunctional synthetic building block with two distinct reactive sites.
-
C-Br Bond: This site is preferentially engaged in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its reactivity is comparable to other substituted aryl bromides, offering reliable and high-yielding transformations.
-
C-F Bond: This site is the preferred location for nucleophilic aromatic substitution (SNAr), owing to the superior leaving group ability of fluoride compared to bromide in this mechanism.
This orthogonal reactivity allows for sequential, site-selective functionalization, making this compound a highly valuable and versatile intermediate for the synthesis of complex, polysubstituted aromatic compounds in drug discovery and materials science.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Bromo-5-fluoro-1,3-dimethylbenzene
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2-Bromo-5-fluoro-1,3-dimethylbenzene is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust analytical strategy employing various techniques is essential for comprehensive impurity profiling, which involves the detection, identification, and quantification of any unwanted chemical substances.
This guide provides an objective comparison of the primary analytical techniques used for the purity assessment of this compound. We will delve into the principles, experimental protocols, and data presentation for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Mass Spectrometry (MS).
Comparison of Analytical Methods
Each analytical technique offers unique advantages and limitations for the analysis of this compound. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the volatility of potential impurities and the need for structural elucidation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their affinity for a liquid mobile phase and a solid stationary phase. | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and quantification. |
| Best Suited For | Analysis of volatile and semi-volatile impurities, such as residual solvents and volatile organic by-products. | Separation and quantification of a wide range of organic impurities, including isomers and non-volatile degradation products.[1] | Structural elucidation of the main compound and impurities, and quantitative analysis (qNMR) without the need for specific impurity standards.[2][3] |
| Impurity Identification | Coupled with a mass spectrometer (GC-MS), it provides molecular weight and fragmentation patterns for impurity identification.[4] | When coupled with a mass spectrometer (LC-MS), it provides molecular weight information crucial for impurity identification. | Can often identify unknown impurities based on their unique spectral fingerprint.[5] |
| Quantification | Requires calibration curves with known standards for accurate quantification. | Requires calibration curves with known standards for accurate quantification.[6] | Quantitative NMR (qNMR) allows for direct quantification of the main compound and impurities against a certified reference standard.[7][8] |
| Sample Preparation | Relatively simple, often involving dissolution in a suitable solvent. | More involved, requiring mobile phase preparation and sample filtration.[6] | Simple dissolution in a deuterated solvent.[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are suggested starting protocols for the analysis of this compound based on methods developed for structurally similar compounds. Optimization will be necessary for specific instrumentation and impurity profiles.
Gas Chromatography (GC) Protocol
This protocol is adapted from a method for the analysis of bromofluorobenzaldehyde isomers and is a good starting point for the volatile impurity profile of this compound.[9]
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
| Parameter | Recommended Condition |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Detector | FID at 280 °C or MS (scan range 40-450 m/z) |
| Sample Preparation | Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or acetone). |
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for a similar halogenated aromatic compound and is suitable for the analysis of non-volatile impurities in this compound.[6]
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized based on UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (50:50). |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the general steps for purity determination of this compound by quantitative NMR (qNMR).[2][5]
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
| Parameter | Recommended Condition |
| Solvent | Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene). |
| ¹H NMR Acquisition | |
| Pulse Angle | 30-90° (calibrated) |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 s for accurate quantification) |
| Number of Scans | 8 or more for good signal-to-noise |
| Processing | Fourier transform, phase correction, and baseline correction. |
| Quantification | Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, number of protons, and the weights of the sample and internal standard.[10] |
Data Presentation
Clear and concise data presentation is crucial for comparing results. The following tables illustrate how quantitative data from each technique can be summarized.
GC Purity Analysis Data
| Impurity | Retention Time (min) | Area (%) |
| Solvent | 2.5 | - |
| Impurity 1 (e.g., Isomer) | 8.2 | 0.15 |
| Impurity 2 (e.g., Starting Material) | 9.5 | 0.08 |
| This compound | 10.1 | 99.75 |
| Total | 100.00 |
HPLC Purity Analysis Data
| Impurity | Retention Time (min) | Area (%) |
| Impurity 1 (e.g., By-product) | 6.8 | 0.22 |
| This compound | 9.3 | 99.65 |
| Impurity 2 (e.g., Degradant) | 11.5 | 0.13 |
| Total | 100.00 |
qNMR Purity Analysis Data
| Analyte/Standard | Chemical Shift (ppm) | Integral | Number of Protons | Molar Ratio | Purity (w/w %) |
| This compound | (Signal of interest) | (Integrated value) | (Number of H) | (Calculated) | (Calculated) |
| Internal Standard | (Signal of interest) | (Integrated value) | (Number of H) | 1.000 | (Known) |
Visualization of Analytical Workflow
A diagram illustrating the logical flow of the purity assessment process can aid in understanding the overall strategy.
Caption: Workflow for the purity assessment of this compound.
Potential Impurities
The synthesis of this compound can lead to various impurities. A common synthetic route involves the bromination of 1-fluoro-3,5-dimethylbenzene. Potential impurities could include:
-
Isomeric By-products: Bromination at other positions on the aromatic ring.
-
Unreacted Starting Materials: Residual 1-fluoro-3,5-dimethylbenzene.
-
Over-brominated Products: Di-brominated species.
-
Residual Solvents and Reagents: From the reaction and work-up steps.
The choice of analytical techniques should be guided by the expected physicochemical properties of these potential impurities. A combination of GC-MS for volatile components and HPLC-UV/MS for non-volatile isomers and by-products, along with qNMR for an independent and accurate purity value, provides a comprehensive and robust strategy for the quality assessment of this compound.
References
- 1. [PDF] DEVELOPMENT AND VALIDATION OF METHOD BY HPLC TECHNIQUES | Semantic Scholar [semanticscholar.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
Comparative Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-fluoro-1,3-dimethylbenzene
A detailed guide for researchers and drug development professionals on the performance of 2-Bromo-5-fluoro-1,3-dimethylbenzene in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, complete with comparative data, experimental protocols, and mechanistic pathway visualizations.
This guide provides an in-depth analysis of the mechanistic nuances and reaction performance of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the reactivity of this versatile building block is crucial for its application in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This document presents a comparative overview, supported by experimental data, to aid in catalyst system selection and reaction optimization.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl halide is a critical factor, influenced by electronic and steric effects. In the case of this compound, the presence of two electron-donating methyl groups and a moderately electron-withdrawing fluorine atom influences the oxidative addition step of the catalytic cycle.
Comparative Performance of Various Fluorinated Aryl Bromides:
Experimental data on the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with various fluorinated aryl bromides, including the closely related 2-bromo-5-fluorotoluene, provides valuable insights into the reactivity of such substrates. The following table summarizes the conversion percentages at different reaction times and temperatures, catalyzed by a heterogeneous system of palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10).[1]
| Aryl Bromide | Temperature (°C) | 3h (%) | 8h (%) | 24h (%) | 48h (%) |
| 1-Bromo-2-fluorobenzene | 70 | 85 | 88 | 91 | 92 |
| 110 | 94 | 95 | 96 | 96 | |
| 1-Bromo-3-fluorobenzene | 70 | 88 | 90 | 92 | 93 |
| 110 | 96 | 97 | 98 | 98 | |
| 1-Bromo-4-fluorobenzene | 70 | 90 | 92 | 94 | 95 |
| 110 | 98 | 99 | 99 | 99 | |
| 2-Bromo-5-fluorotoluene | 70 | 45 | 55 | 68 | 75 |
| 110 | 65 | 78 | 88 | 92 | |
| 2-Bromo-4-fluorotoluene | 70 | 40 | 50 | 62 | 70 |
| 110 | 60 | 72 | 82 | 88 |
Analysis of Reaction Performance:
The data indicates that the steric hindrance introduced by the methyl group ortho to the bromine in 2-bromo-5-fluorotoluene and 2-bromo-4-fluorotoluene leads to a noticeable decrease in reaction conversion compared to the less hindered bromo-fluorobenzene isomers.[1] Despite this, excellent conversions can be achieved by increasing the reaction temperature and time. The electronic contribution of the methyl and fluoro substituents likely results in a moderately activated substrate for oxidative addition.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general protocol for the Suzuki-Miyaura coupling of a fluorinated aryl bromide with an arylboronic acid, based on the study by Es-haghi et al. (2017).[1]
-
Materials:
-
Fluorinated aryl bromide (e.g., 2-bromo-5-fluorotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 mmol)
-
G-COOH-Pd-10 catalyst (10 mol% Pd)
-
K₂CO₃ (2.0 mmol)
-
Ethanol/Water (1:1, 5 mL)
-
-
Procedure:
-
To a round-bottom flask, add the fluorinated aryl bromide, arylboronic acid, G-COOH-Pd-10 catalyst, and K₂CO₃.
-
Add the ethanol/water solvent mixture.
-
The reaction mixture is stirred at the desired temperature (70 °C or 110 °C).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is separated by filtration.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Performance in Buchwald-Hartwig Amination
Comparative Performance of Aryl Halides in Buchwald-Hartwig Amination:
The electronic nature of the aryl halide significantly influences the rate of Buchwald-Hartwig amination. Generally, electron-deficient aryl halides react faster. However, with the advent of sophisticated ligands, electron-rich and sterically hindered substrates can also be coupled efficiently.
| Aryl Halide Substituent | Relative Reactivity | Notes |
| Electron-withdrawing (e.g., -NO₂) | High | Favors oxidative addition. |
| Electron-neutral (e.g., -H) | Moderate | Standard reactivity. |
| Electron-donating (e.g., -OCH₃, -CH₃) | Lower | Can be challenging; requires optimized catalyst systems. |
| Ortho-substitution | Lower | Steric hindrance can impede catalyst coordination and oxidative addition. |
For this compound, the two electron-donating methyl groups are expected to decrease the rate of oxidative addition. However, the use of bulky, electron-rich phosphine ligands can facilitate this step and lead to high yields.
Detailed Experimental Protocol for Buchwald-Hartwig Amination:
The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine, which can be adapted for this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and NaOtBu.
-
The tube is sealed, removed from the glovebox, and this compound and toluene are added under an inert atmosphere.
-
The amine is then added via syringe.
-
The reaction mixture is heated to 80-110 °C.
-
The reaction is monitored by GC-MS or TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Mechanistic Visualizations
To further elucidate the reaction pathways, the following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
References
Unraveling the Reactivity of 2-Bromo-5-fluoro-1,3-dimethylbenzene: A Computational Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity and reactivity of polysubstituted aromatic compounds are of paramount importance in the rational design of synthetic pathways for novel therapeutic agents and functional materials. This guide provides a computational analysis of the reactivity of 2-Bromo-5-fluoro-1,3-dimethylbenzene, a versatile building block in organic synthesis. By leveraging computational chemistry, we can predict and understand its behavior in various chemical transformations, particularly electrophilic aromatic substitution.
Due to the limited availability of direct experimental and computational studies on this compound, this guide draws comparisons with structurally related molecules, including substituted bromotoluenes and fluoroxylenes. The presented data, derived from analogous systems, offers valuable insights into the electronic properties and reactivity patterns of the target molecule.
Predicting Reactivity: The Interplay of Substituent Effects
The reactivity of this compound is governed by the electronic and steric effects of its four substituents: a bromine atom, a fluorine atom, and two methyl groups. In electrophilic aromatic substitution (EAS), the incoming electrophile will preferentially attack positions on the benzene ring that are electronically enriched and sterically accessible.
-
Methyl Groups (-CH₃): As alkyl groups, the two methyl groups at positions 1 and 3 are activating and ortho-, para-directing. They donate electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during EAS.
-
Fluorine Atom (-F): Fluorine is a deactivating substituent due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate. The overlap between the 2p orbital of carbon and the 2p orbital of fluorine allows for a modest resonance effect.
-
Bromine Atom (-Br): Similar to fluorine, bromine is a deactivating, ortho-, para-directing group. Its inductive effect withdraws electron density, while its resonance effect can donate it. However, the resonance effect of bromine is weaker than that of fluorine due to less effective orbital overlap between carbon's 2p and bromine's 4p orbitals.
In polysubstituted benzenes, the directing effects of the substituents are additive. The most strongly activating group generally dictates the position of electrophilic attack. In the case of this compound, the two methyl groups are the strongest activators and will primarily direct incoming electrophiles.
Comparative Analysis of Electronic Properties
To quantitatively assess the reactivity of this compound, we can examine key electronic descriptors calculated using Density Functional Theory (DFT). While specific data for our target molecule is scarce, the following table presents representative data for related compounds to facilitate a comparative understanding.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Toluene | -8.82 | -0.15 | 8.67 | 0.36 |
| Fluorobenzene | -9.20 | -0.27 | 8.93 | 1.60 |
| Bromobenzene | -9.04 | -0.42 | 8.62 | 1.70 |
| m-Xylene | -8.56 | -0.05 | 8.51 | 0.37 |
| This compound (Estimated) | ~ -8.7 to -9.0 | ~ -0.3 to -0.5 | ~ 8.4 to 8.5 | ~ 1.5 to 2.0 |
Note: The values for this compound are estimations based on the additive effects of the substituents observed in the other compounds. Actual calculated values may vary.
The Highest Occupied Molecular Orbital (HOMO) energy is indicative of the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity.
Based on the comparative data, the presence of two activating methyl groups in this compound is expected to raise its HOMO energy relative to fluorobenzene and bromobenzene, making it more susceptible to electrophilic attack. The deactivating halogens will likely lower the HOMO energy compared to m-xylene.
Regioselectivity in Electrophilic Aromatic Substitution
The positions for electrophilic attack on this compound are C4 and C6. The directing effects of the substituents are summarized below:
-
-CH₃ at C1: Directs ortho (C2, C6) and para (C4).
-
-CH₃ at C3: Directs ortho (C2, C4) and para (C6).
-
-F at C5: Directs ortho (C4, C6) and para (C2).
-
-Br at C2: Directs ortho (C1, C3 - blocked) and para (C5 - blocked).
Considering the combined influence, the C4 and C6 positions are the most activated and sterically accessible for electrophilic attack. The following diagram illustrates the logical workflow for predicting the major product of an EAS reaction.
Caption: Workflow for predicting the regioselectivity of EAS.
Experimental Protocols: Computational Methodology
The computational data presented and inferred in this guide are typically obtained using the following well-established quantum chemical methods:
1. Geometry Optimization:
-
Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.
-
Functional: A hybrid functional such as B3LYP is commonly employed for organic molecules.
-
Basis Set: A Pople-style basis set, for instance, 6-31G(d,p), is often sufficient for geometry optimizations and electronic property calculations of molecules of this size. This basis set includes polarization functions (d,p) to better describe the electron distribution around the atoms.
2. Electronic Property Calculations:
-
Molecular Orbitals (HOMO, LUMO): Once the geometry is optimized, the energies of the molecular orbitals are calculated at the same level of theory.
-
Electrostatic Potential (ESP) Map: The ESP is calculated and mapped onto the electron density surface of the molecule. This visualization helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red colors on an ESP map typically indicate negative potential (electron-rich), while blue colors represent positive potential (electron-poor).
The following diagram illustrates a typical computational workflow for analyzing molecular reactivity.
Caption: A typical computational workflow for reactivity analysis.
Conclusion
The computational analysis of this compound, through comparison with analogous substituted benzenes, provides a robust framework for predicting its reactivity. The interplay of the activating methyl groups and the deactivating but ortho-, para-directing halogen substituents makes this molecule a fascinating case study in physical organic chemistry. The primary sites for electrophilic attack are predicted to be the C4 and C6 positions, driven by the strong directing influence of the two methyl groups. Researchers and drug development professionals can utilize these computational insights to strategically design synthetic routes that leverage the specific reactivity of this versatile building block. Further dedicated computational and experimental studies on this compound would be invaluable to refine these predictions and expand its application in chemical synthesis.
A Spectroscopic Comparison of 2-Bromo-5-fluoro-1,3-dimethylbenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Bromo-5-fluoro-1,3-dimethylbenzene and its structurally related derivatives. The objective is to offer a comprehensive analysis of their spectral characteristics to aid in their identification, characterization, and application in research and development, particularly in the fields of medicinal chemistry and materials science. This document presents available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for these analytical techniques.
Overview of Compounds
The compounds under comparison are derivatives of substituted benzene, featuring bromine, fluorine, and methyl groups. These substitutions significantly influence the electronic environment of the benzene ring, resulting in distinct spectroscopic signatures. The primary compound of interest is this compound. For comparative analysis, its isomer, 5-Bromo-2-fluoro-1,3-dimethylbenzene, and a related compound, 2-Bromo-5-fluorotoluene, are included.
Table 1: Physical and Chemical Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₈BrF | 203.05 | 14659-58-6[1] |
| 5-Bromo-2-fluoro-1,3-dimethylbenzene | C₈H₈BrF | 203.05 | 99725-44-7[2] |
| 2-Bromo-5-fluorotoluene | C₇H₆BrF | 189.025 | 452-63-1[3] |
Spectroscopic Data Comparison
The following sections present a summary of the available spectroscopic data for the aforementioned compounds. Due to the limited availability of published experimental data for this compound, data for its isomer and a closely related toluene derivative are provided for a comparative perspective.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
Table 2: ¹H NMR Spectroscopic Data (Predicted/Reported)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | Data not available | |||
| 5-Bromo-2-fluoro-1,3-dimethylbenzene | Data not available | |||
| 2-Bromo-5-fluorotoluene | Data available but not specified in search results[4][5] | Aromatic H, Methyl H |
Table 3: ¹³C NMR Spectroscopic Data (Predicted/Reported)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available | |
| 5-Bromo-2-fluoro-1,3-dimethylbenzene | Data not available | |
| 2-Bromo-m-xylene | Data available but not specified in search results[6][7] | Aromatic C, Methyl C |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.
Table 4: IR Spectroscopic Data (Reported)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not available | |
| 5-Bromo-2-fluoro-1,3-dimethylbenzene | Spectra available from Bio-Rad Laboratories, acquired on a Bruker Tensor 27 FT-IR (neat)[2] | C-H stretch (aromatic), C-H stretch (aliphatic), C=C stretch (aromatic), C-F stretch, C-Br stretch |
| Fluorobenzene (for comparison) | Data available from NIST WebBook[8] | C-H stretch (aromatic), C=C stretch (aromatic), C-F stretch |
| 2-Bromo-1,4-dimethylbenzene (for comparison) | Data available from NIST WebBook[9] | C-H stretch (aromatic), C-H stretch (aliphatic), C=C stretch (aromatic), C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 5: Mass Spectrometry Data (Reported)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 202/204 (due to Br isotopes) | Predicted fragments: [M-CH₃]⁺, [M-Br]⁺, [M-HF]⁺ |
| 5-Bromo-2-fluoro-1,3-dimethylbenzene | 202/204 (due to Br isotopes) | Predicted fragments: [M-CH₃]⁺, [M-Br]⁺, [M-HF]⁺ |
| 2-Bromo-5-fluorotoluene | 188/190 (due to Br isotopes)[3] | Fragments reported in NIST Mass Spectrum[3] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup : The analysis is performed on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse sequence.
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (FTIR)
-
Sample Preparation (Liquid) : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Sample Preparation (Solid) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup : The analysis is performed on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or salt plates) is recorded and automatically subtracted from the sample spectrum.
-
-
Data Processing : The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup : The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Method :
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometry (MS) Method :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230 °C.
-
-
Data Analysis : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then examined for the molecular ion and characteristic fragment ions.
Visualized Workflow and Pathways
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of how substituent effects influence the spectroscopic properties of the benzene ring.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Caption: Influence of substituents on the spectroscopic properties of the benzene ring.
Conclusion
This guide has compiled the available spectroscopic data for this compound and its derivatives. While experimental data for the primary compound of interest is limited in publicly accessible databases, the comparative data from its isomer and related compounds, in conjunction with the provided experimental protocols, offer a valuable resource for researchers. The distinct substitution patterns on the benzene ring are expected to produce unique and identifiable spectroscopic fingerprints, which can be predicted and confirmed using the methodologies outlined herein. Further research to acquire and publish the complete spectroscopic data for this compound would be a valuable contribution to the scientific community.
References
- 1. This compound | C8H8BrF | CID 44717723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluorotoluene [webbook.nist.gov]
- 4. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]
- 5. 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Bromo-m-xylene(576-22-7) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Bromo-m-xylene(576-22-7) 13C NMR spectrum [chemicalbook.com]
- 8. Benzene, fluoro- [webbook.nist.gov]
- 9. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]
No Documented Case Studies Found for 2-Bromo-5-fluoro-1,3-dimethylbenzene in Total Synthesis
An extensive search of scientific literature has revealed no published total synthesis case studies of natural products or complex bioactive molecules that utilize 2-bromo-5-fluoro-1,3-dimethylbenzene as a key starting material or intermediate.
Despite a comprehensive investigation into chemical databases and scholarly articles, there is a notable absence of this specific substituted benzene derivative in the context of complex molecule synthesis. The research, aimed at providing a comparative guide for researchers, scientists, and drug development professionals, could not identify any instances where this compound was incorporated into a larger, more intricate molecular framework typical of total synthesis endeavors.
The search encompassed broad and specific queries, including:
-
Total syntheses explicitly starting from this compound.
-
Syntheses of natural products or bioactive molecules containing the 2-bromo-5-fluoro-1,3-dimethylphenyl moiety.
-
The use of structurally similar substituted bromofluorobenzenes in complex synthetic routes.
The consistent lack of relevant findings suggests that this compound is not a commonly employed building block in the field of total synthesis. While this compound is commercially available and its own synthesis is documented, its application appears to be limited, at least within the scope of publicly available research.
Consequently, it is not possible to generate the requested comparison guide, including data tables, experimental protocols, and visualizations, as no foundational case studies could be identified.
For researchers and professionals in drug development, this finding may indicate an opportunity for exploration. The unique substitution pattern of this compound could potentially be leveraged in novel synthetic strategies. However, for the purpose of a comparative guide based on existing literature, a different starting material with a more established track record in total synthesis would be necessary.
We recommend that researchers interested in such a comparative analysis consider focusing on more frequently utilized building blocks in total synthesis. Should you wish to proceed with a different, more common starting material, we would be pleased to conduct a new search and compile the requested guide.
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluoro-1,3-dimethylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This document provides crucial safety and logistical information for the proper disposal of 2-Bromo-5-fluoro-1,3-dimethylbenzene, a halogenated aromatic compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
In the event of a spill, the leak should be contained using an inert absorbent material, such as sand or vermiculite. The contaminated absorbent material must then be collected in a sealed and properly labeled container for disposal as hazardous waste.[1]
Waste Segregation and Collection
The correct segregation of chemical waste is the foundational and most critical step in the disposal process. Waste containing this compound must be collected separately from non-halogenated organic waste, aqueous solutions, and other reactive chemicals.[1]
Key Segregation Principles:
-
Do not mix with non-halogenated organic solvents.[1]
-
Do not combine with acidic or basic waste streams.[1]
-
Avoid mixing with heavy metals, pesticides, or cyanides.[1]
The segregated waste should be stored in a clearly labeled, sealed container in a cool, dry, and well-ventilated satellite accumulation area, away from any potential sources of ignition.[1][2]
Summary of Safety and Hazard Information
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |
| Signal Word | Warning | [3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, full-face respirator if exposure limits are exceeded. | [1][2][5] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [2][3][5][6] |
| First Aid: Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2][3][5][6] |
| First Aid: Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2][3][5][6] |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention. | [2][3][5][6] |
| Fire Extinguishing Media | Dry powder or carbon dioxide extinguishers. | [2] |
| Hazardous Combustion Products | Carbon monoxide, hydrogen fluoride, hydrogen bromide. | [2] |
Experimental Protocol: Disposal Procedure
The standard disposal method for halogenated organic compounds like this compound is high-temperature incineration at a licensed chemical destruction facility.[1] This process ensures the complete breakdown of the hazardous components into less harmful substances.
Step-by-Step Disposal Workflow:
-
Preparation: Ensure all necessary PPE is worn and that work is conducted in a chemical fume hood.
-
Waste Collection: Collect waste this compound and any materials contaminated with it (e.g., absorbent from a spill) in a designated, compatible, and properly sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
Temporary Storage: Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as per your institution's and local regulatory requirements.
Disposal Process Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-5-fluoro-1,3-dimethylbenzene
Essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-5-fluoro-1,3-dimethylbenzene are critical for ensuring the well-being of laboratory personnel and maintaining environmental compliance. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound is a halogenated aromatic compound that presents potential health risks, including skin and eye irritation, and possible respiratory irritation. Adherence to rigorous safety measures is paramount to mitigate these hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing. | Protects against chemical splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Viton® or butyl rubber recommended; see note below), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact which can lead to irritation.[1] Impervious clothing provides an additional barrier.[1] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate organic vapor cartridges is required. | Minimizes inhalation of vapors, which may cause respiratory tract irritation.[1][2] |
Note on Glove Selection: While Viton® or butyl rubber gloves are generally recommended for chlorinated and aromatic solvents, it is crucial to consult the specific glove manufacturer's chemical resistance guide for data on this compound to ensure adequate protection and determine breakthrough times. Nitrile gloves may offer short-term protection but are not ideal for extended contact with halogenated hydrocarbons.
Hazard Summary
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[2] |
| Eye Irritation | Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Combustibility | Combustible liquid.[2] |
Operational Plan: From Preparation to Post-Handling
A systematic approach to handling this compound is essential for safety.
1. Pre-Operational Checks:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Gather all Materials: Have all necessary equipment, including PPE, spill containment materials, and waste containers, readily available within the fume hood.
-
Label all Containers: Ensure all containers are clearly and accurately labeled.
2. Handling Procedure:
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work Within a Fume Hood: Conduct all manipulations of the chemical, including weighing and transferring, inside a certified chemical fume hood.
-
Avoid Inhalation and Contact: Handle the chemical carefully to avoid inhaling vapors or direct contact with skin and eyes.
-
Keep Containers Closed: Keep containers of this compound tightly sealed when not in use.
3. Post-Handling Procedures:
-
Decontaminate: Wipe down the work area within the fume hood with an appropriate solvent. Collect the cleaning materials as hazardous waste.
-
Properly Store or Dispose: Return the chemical to its designated storage area or dispose of it according to the disposal plan.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper segregation and disposal of halogenated organic waste are critical.
1. Waste Segregation:
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated container for "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3] This is crucial as the disposal methods for these waste streams differ significantly.
2. Spill Management:
-
Immediate Action: In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collection: Carefully collect the contaminated absorbent material and place it in the designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area thoroughly.
3. Final Disposal:
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste disposal.
-
High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility to ensure complete destruction.[3]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
